molecular formula C26H17N3O3 B10879940 2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline

2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline

Cat. No.: B10879940
M. Wt: 419.4 g/mol
InChI Key: FEEYJHCRCBCYME-UHFFFAOYSA-N
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Description

2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline: BPQ , is a heterocyclic compound with a quinoxaline core. It features a biphenyl-4-yloxy group and a 3-nitrophenyl substituent. Quinoxalines are versatile molecules with diverse applications, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

BPQ can be synthesized through various methods. One notable approach involves the palladium-mediated Suzuki–Miyaura cross-coupling reaction. Here’s a simplified synthetic route:

Chemical Reactions Analysis

BPQ can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions include derivatives with modified substituents on the quinoxaline core.

Scientific Research Applications

    Anticancer Properties: In silico studies suggest that quinoline derivatives, including BPQ, exhibit moderate to high efficacy against the breast cancer protein 3ERT.

    Materials Science: Quinoxalines find use in organic electronics, photovoltaics, and luminescent materials.

Mechanism of Action

The precise mechanism by which BPQ exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways relevant to cancer cells.

Comparison with Similar Compounds

While BPQ is unique due to its specific substituents, other quinoxaline derivatives also contribute to the field of medicinal chemistry and materials science.

Properties

Molecular Formula

C26H17N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-[3-nitro-4-(4-phenylphenoxy)phenyl]quinoxaline

InChI

InChI=1S/C26H17N3O3/c30-29(31)25-16-20(24-17-27-22-8-4-5-9-23(22)28-24)12-15-26(25)32-21-13-10-19(11-14-21)18-6-2-1-3-7-18/h1-17H

InChI Key

FEEYJHCRCBCYME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-]

Origin of Product

United States

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